

CC-90005: A Deep Dive into Its Role in Inhibiting T-Cell Activation

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Compound of Interest

Compound Name: CC-90005

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **CC-90005**, a highly selective, orally active small molecule inhibitor of Protein Kinase C-theta (PKC- θ). We will delve into its mechanism of action, its profound effects on T-cell signaling and function, and the experimental basis for these findings. This document is intended to be a valuable resource for researchers and professionals in immunology and drug development.

Core Mechanism of Action: Selective Inhibition of PKC- θ

CC-90005 exerts its immunomodulatory effects by potently and selectively inhibiting Protein Kinase C-theta (PKC- θ), a serine/threonine kinase predominantly expressed in T-lymphocytes. [1][2][3][4] PKC- θ is a critical component of the T-cell receptor (TCR) signaling cascade, playing a pivotal role in T-cell activation, proliferation, and cytokine production.[1] By targeting PKC- θ , **CC-90005** effectively disrupts these downstream signaling events, leading to a significant reduction in T-cell-mediated immune responses.

The remarkable selectivity of **CC-90005** for PKC- θ over other PKC isoforms and a wider panel of kinases minimizes off-target effects, making it a promising candidate for the treatment of T-cell mediated autoimmune and inflammatory diseases.

Quantitative Analysis of CC-90005 Activity

The following tables summarize the key quantitative data demonstrating the potency and selectivity of **CC-90005**.

Table 1: In Vitro Potency and Selectivity of **CC-90005**

Target	IC50	Source
PKC-θ	8 nM	
PKC-δ	4440 nM	
Other PKC family members	>3 μM	
IL-2 Expression (Human PBMCs)	0.15 μM	
CYP2C9	8 μM	
CYP2C19	5.9 μM	

Table 2: Cellular Effects of **CC-90005** on T-Cell Function

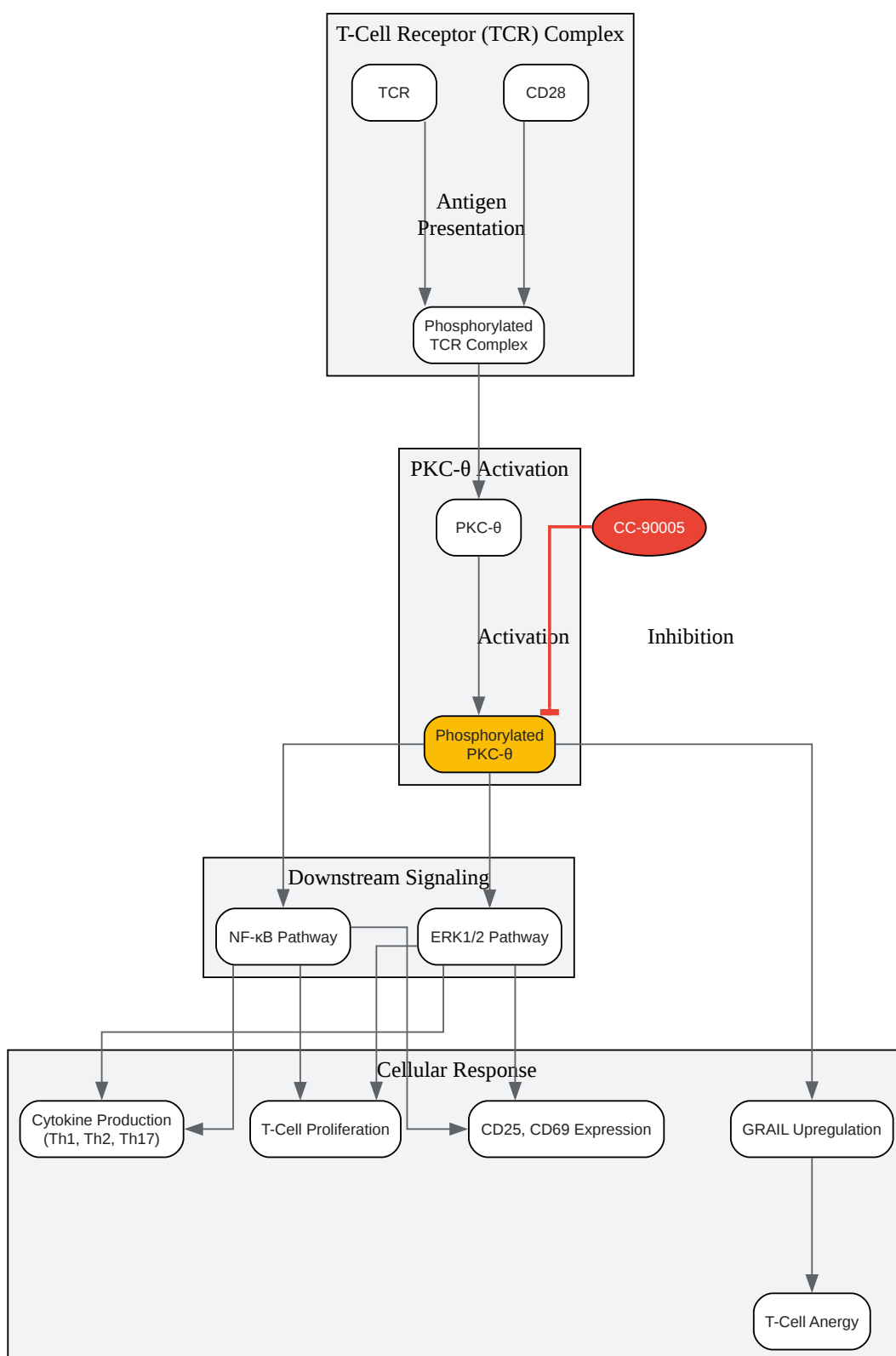
Assay	Concentration	Result	Source
T-cell Proliferation (Human PBMCs)	1 μM	51% inhibition	
T-cell Proliferation (Human PBMCs)	3 μM	88% inhibition	
Inhibition of T-cell activation (purified human T-cells and whole blood)	0.3 - 10 μM	Significant inhibition	

Table 3: In Vivo Efficacy of **CC-90005**

Model	Dosing	Result	Source
Chronic T-cell activation (Popliteal lymph node size)	10 mg/kg, p.o. twice daily for 4 days	45% reduction	
Chronic T-cell activation (Popliteal lymph node size)	30 mg/kg, p.o. twice daily for 4 days	38% reduction	
Acute T-cell activation (IL-2 release)	100 mg/kg, single p.o.	51% inhibition (plasma), 54% inhibition (spleen)	
Collagen-Induced Arthritis (CIA) in mice	30 and 100 mg/kg BID	Reduction in clinical scores and cytokine expression (IL-1 β , IL-17, IL-22)	

Signaling Pathway of T-Cell Activation Inhibition by CC-90005

CC-90005 intervenes at a critical juncture in the T-cell activation signaling cascade initiated by T-cell receptor (TCR) and CD28 co-stimulation. By inhibiting PKC- θ , it prevents the subsequent activation of downstream pathways essential for T-cell function, including the NF- κ B and ERK1/2 pathways. This blockade ultimately leads to a reduction in the expression of activation markers like CD25 and CD69, decreased proliferation, and a broad inhibition of pro-inflammatory cytokine production, including those from Th1, Th2, and Th17 subsets. Furthermore, **CC-90005** has been shown to upregulate the anergy-related E3 ubiquitin ligase, GRAIL (Gene related to anergy in lymphocytes), suggesting a mechanism for inducing a long-lasting state of T-cell unresponsiveness.



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Figure 1: Mechanism of T-Cell Activation Inhibition by **CC-90005**.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the activity of **CC-90005**.

In Vitro T-Cell Activation and Proliferation Assay

Objective: To assess the effect of **CC-90005** on T-cell activation marker expression and proliferation following TCR stimulation.

Methodology:

- **Cell Isolation:** Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Alternatively, pan-T cells can be purified from PBMCs using negative selection magnetic beads.
- **Cell Culture:** Cells are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
- **Pre-treatment:** Cells are pre-treated with varying concentrations of **CC-90005** (e.g., 0.1 to 10 μ M) or vehicle control for a specified period (e.g., 1-2 hours).
- **T-Cell Stimulation:** T-cell activation is induced by the addition of anti-CD3 and anti-CD28 antibodies, typically at concentrations of 1 μ g/mL each.
- **Incubation:** Cells are incubated for a period ranging from 24 to 96 hours, depending on the endpoint being measured.
- **Assessment of Activation Markers:** After 24 hours, cells are harvested, washed, and stained with fluorescently labeled antibodies against CD25 and CD69. The expression levels are then quantified by flow cytometry.
- **Assessment of Proliferation:** T-cell proliferation is measured at 72-96 hours. This can be assessed by tritiated thymidine incorporation, where the amount of incorporated radioactivity is proportional to the degree of cell division, or by using cell proliferation dyes such as CFSE.

Cytokine Release Assay

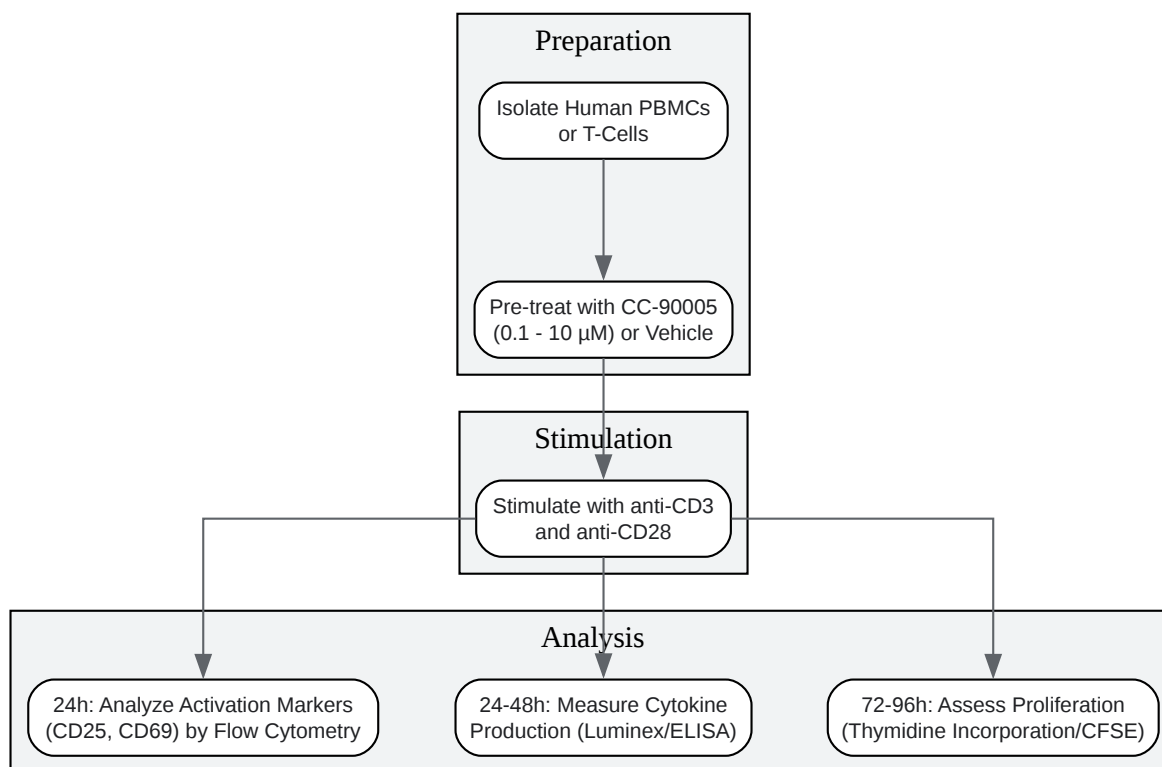
Objective: To quantify the inhibitory effect of **CC-90005** on the production of various cytokines by activated T-cells.

Methodology:

- Cell Treatment: The experimental setup is similar to the T-cell activation assay (steps 1-5).
- Supernatant Collection: At 24-48 hours post-stimulation, the cell culture supernatants are collected and centrifuged to remove cellular debris.
- Cytokine Quantification: The concentrations of various cytokines (e.g., IL-2, IFN- γ , TNF- α , IL-4, IL-10, IL-17) in the supernatants are measured using a multiplex bead-based immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).

Experimental Workflow for In Vitro T-Cell Assays

The following diagram illustrates a typical workflow for in vitro experiments designed to evaluate the efficacy of **CC-90005**.



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Figure 2: General Experimental Workflow for In Vitro Evaluation of **CC-90005**.

Conclusion

CC-90005 is a potent and highly selective inhibitor of PKC- θ that demonstrates significant promise in modulating T-cell mediated immune responses. Its ability to inhibit T-cell activation, proliferation, and a broad range of cytokine production, coupled with its oral bioavailability, positions it as a compelling therapeutic candidate for a variety of autoimmune and inflammatory disorders. The induction of a T-cell anergic state by **CC-90005** suggests the potential for long-lasting therapeutic benefits. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this targeted immunomodulatory agent.

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